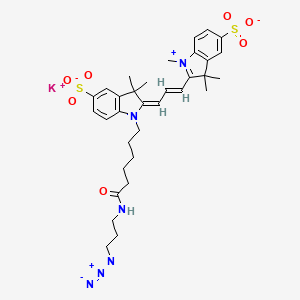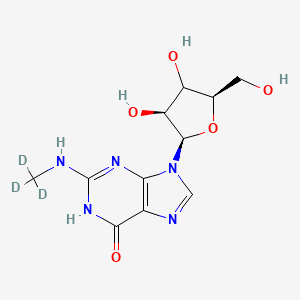
Acid Red 260
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Acid Red 260 is typically synthesized using sulfur compounds as raw materials . The synthetic route involves the reaction of a sulfur compound with sodium nitrite to generate an m-nitro compound, which is then converted into this compound through an electrophilic displacement reaction . Industrial production methods follow similar chemical reactions to ensure the consistent quality and yield of the pigment .
Análisis De Reacciones Químicas
Acid Red 260 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Acid Red 260 is a multifunctional dye with a wide range of applications in scientific research . It is used in:
Chemistry: As a dye for various chemical reactions and processes.
Medicine: In clinical diagnostics and research to study tissue pathology and monitor microorganisms.
Mecanismo De Acción
The mechanism of action of Acid Red 260 involves its ability to bind to specific molecular targets and pathways . As a dye, it interacts with various biomolecules, allowing researchers to observe and analyze cellular structures and functions . The exact molecular targets and pathways depend on the specific application and conditions used in the experiments .
Comparación Con Compuestos Similares
Acid Red 260 is unique due to its bright red color under acidic conditions and its versatility as a dye in various applications . Similar compounds include:
Acid Red 18: Another name for this compound, with similar properties and applications.
Acid Red 87: A related compound with similar dyeing properties but different molecular structure.
Acid Red 88: Another related compound used in similar applications but with distinct chemical properties.
These compounds share similar applications but differ in their chemical structures and specific properties .
Propiedades
Fórmula molecular |
C47H36N6Na2O14S4 |
|---|---|
Peso molecular |
1083.1 g/mol |
Nombre IUPAC |
disodium;6-amino-5-[[2-[4-[2-[4-[2-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C47H38N6O14S4.2Na/c1-47(2,29-13-17-31(18-14-29)66-70(62,63)41-9-5-3-7-37(41)50-52-45-35(48)21-11-27-23-33(68(56,57)58)25-39(54)43(27)45)30-15-19-32(20-16-30)67-71(64,65)42-10-6-4-8-38(42)51-53-46-36(49)22-12-28-24-34(69(59,60)61)26-40(55)44(28)46;;/h3-26,54-55H,48-49H2,1-2H3,(H,56,57,58)(H,59,60,61);;/q;2*+1/p-2 |
Clave InChI |
RZPXQVBZMHRBNY-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6N=NC7=C(C=CC8=CC(=CC(=C87)O)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)






![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)




